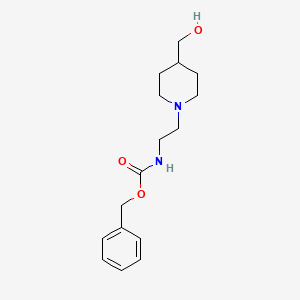

Benzyl (2-(4-(hydroxymethyl)piperidin-1-yl)ethyl)carbamate

CAS No.:

Cat. No.: VC13722217

Molecular Formula: C16H24N2O3

Molecular Weight: 292.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H24N2O3 |

|---|---|

| Molecular Weight | 292.37 g/mol |

| IUPAC Name | benzyl N-[2-[4-(hydroxymethyl)piperidin-1-yl]ethyl]carbamate |

| Standard InChI | InChI=1S/C16H24N2O3/c19-12-14-6-9-18(10-7-14)11-8-17-16(20)21-13-15-4-2-1-3-5-15/h1-5,14,19H,6-13H2,(H,17,20) |

| Standard InChI Key | LKPBOMQXBXKZNS-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1CO)CCNC(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | C1CN(CCC1CO)CCNC(=O)OCC2=CC=CC=C2 |

Introduction

Molecular Structure and Physicochemical Properties

The compound’s molecular formula is , with a molecular weight of 292.37 g/mol. Its structure includes:

-

A piperidine ring substituted at the 4-position with a hydroxymethyl (-CHOH) group.

-

A carbamate linkage (-OC(=O)N-) connecting the piperidine nitrogen to a benzyl group via a two-carbon ethyl spacer.

Key physicochemical properties include:

The SMILES notation () and InChIKey () provide unambiguous structural identification.

Synthesis and Optimization Strategies

Core Synthetic Pathways

Synthesis typically involves multi-step reactions:

-

Piperidine Derivative Formation: 4-Hydroxymethylpiperidine is prepared via reduction of pyridine precursors or functionalization of existing piperidine scaffolds .

-

Carbamate Installation: The piperidine nitrogen is reacted with benzyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate linkage . Protective groups (e.g., benzyl for hydroxymethyl) are often employed to prevent side reactions .

Challenges and Solutions

-

Low Yields: Michael-type additions (e.g., benzhydrol reactions) may produce dibenzhydryl ether byproducts; reducing equivalents of benzhydrol improves efficiency .

-

Purification: Chromatography on silica gel or recrystallization from methanol/chloroform mixtures enhances purity .

Stability and Metabolic Considerations

Hydrolytic Degradation

The carbamate bond undergoes hydrolysis in aqueous media (t ~60 min at pH 7.4) . Electron-withdrawing groups (e.g., fluorophenyl) accelerate degradation, while steric hindrance (e.g., methylpyridinyl) improves stability .

Esterase-Mediated Metabolism

In porcine liver homogenate, 30–50% degradation occurs within 30 minutes, partially inhibited by esterase blockers like BNPP . Albumin adduct formation further reduces bioavailability, as observed in mass spectrometry studies .

Applications in Drug Development

Neuroprotective Agents

Preclinical models suggest utility in Parkinson’s disease via DAT modulation, reducing dopaminergic neuron loss . Structural analogs have entered Phase I trials for cognitive enhancement .

Analgesic Candidates

FAAH inhibition parallels URB597, a reference analgesic, though improved stability is needed for clinical translation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume